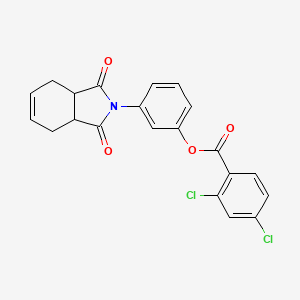

![molecular formula C19H21N3S B4007477 6,6-dimethyl-2,3-diphenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4007477.png)

6,6-dimethyl-2,3-diphenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione

Vue d'ensemble

Description

Compounds featuring pyrazolo, triazole, and thione groups are widely studied for their diverse chemical and biological properties. They are known for their structural uniqueness and potential applications in various fields, including medicinal chemistry, material science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of similar compounds typically involves 1,3-dipolar cycloaddition reactions, where nitrilimines act as dipoles reacting with dipolarophiles to form bicyclic compounds through highly asynchronous bond-formation processes (Esseffar et al., 2009). Another method involves the reaction between acid anhydrides and N-aminotriazolium compounds, leading to the formation of fused ring systems (Shimada et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds within this chemical space often involves complex ring systems with significant intramolecular interactions. For instance, compounds with pyrazole and triazole groups have been found to adopt specific conformations stabilized by intramolecular hydrogen bonding and π-π interactions (Mague et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving these compounds can vary widely, with cycloaddition reactions being prevalent for synthesizing related complex structures. These reactions often result in the formation of new bicyclic or tricyclic ring systems with diverse functional groups (Sukumaran et al., 1972).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the compound's behavior in different environments. X-ray crystallography is often employed to elucidate the precise molecular geometry and crystalline structure of these compounds (Wawrzycka-Gorczyca & Siwek, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrazolo-triazole-thione compounds are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect their reactivity in chemical reactions, such as nucleophilic substitution or electrophilic addition (Fedotov et al., 2022).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of pyrazolo[1,2-a][1,2,4]triazole derivatives involves 1,3-dipolar cycloadditions, demonstrating the versatility of these compounds in forming complex heterocyclic structures with potential for further functionalization (Sukumaran et al., 1972). This method opens pathways for the development of novel compounds with diverse applications in medicinal chemistry and materials science.

The photochemical behavior of related heterocyclic compounds under specific conditions leads to the formation of triazoles, showcasing the potential of these compounds in photochemically driven reactions and applications in designing light-responsive materials (Märky et al., 1971).

Biological Activities

Pyrazole-1,2,4-triazole hybrids have been synthesized and evaluated for their antibacterial and anticancer activities. These compounds demonstrate significant inhibitory effects against various bacterial strains and cancer cell lines, indicating their potential as therapeutic agents (Mallisetty et al., 2022).

The antioxidant potential of novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties has been investigated. Some of these compounds exhibit strong antioxidant activities, suggesting their applicability in oxidative stress-related conditions (Kaddouri et al., 2020).

Mechanistic Insights and Material Applications

Experimental and computational studies on pyrazol-1,3,4-thiadiazoles reveal insights into the mechanisms of their formation, highlighting the intricate dynamics of 1,3-dipolar cycloadditions. This research contributes to the understanding of reaction mechanisms in organic synthesis (Esseffar et al., 2009).

Heteroleptic cyclometalated iridium(III) complexes displaying blue phosphorescence have been developed using pyrazole-based ligands. These findings are relevant for the design of materials with specific photophysical properties, useful in light-emitting devices and sensors (Yang et al., 2005).

Propriétés

IUPAC Name |

6,6-dimethyl-1,2-diphenyl-5,7-dihydro-1H-pyrazolo[1,2-a][1,2,4]triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3S/c1-19(2)13-20-17(15-9-5-3-6-10-15)22(18(23)21(20)14-19)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRVEILXRSWJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2C(N(C(=S)N2C1)C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine](/img/structure/B4007400.png)

![5-{[(4-methoxyphenyl)amino]methylene}-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007401.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4007423.png)

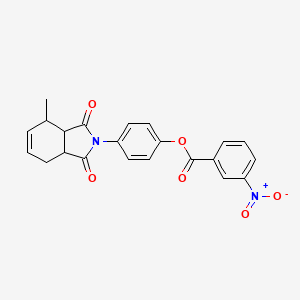

![ethyl 2-cyclohexyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4007425.png)

![2-methyl-6-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007429.png)

![N-(4-bromobenzyl)-4-chloro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007432.png)

![2-[2-(methylthio)phenyl]isonicotinamide](/img/structure/B4007438.png)

![5-bromo-1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007444.png)

![6-[(5-bromo-2-furyl)methylene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4007451.png)

![N~1~-(4-ethoxyphenyl)-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4007456.png)

![phenyl 2-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoyl]oxy}benzoate](/img/structure/B4007497.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4007505.png)